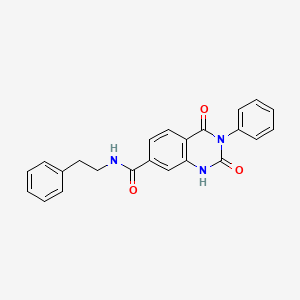

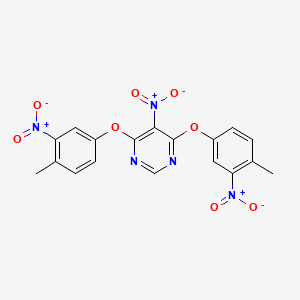

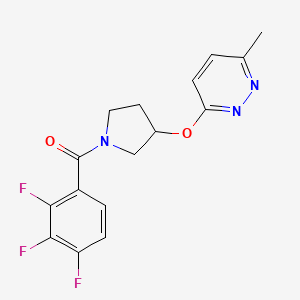

![molecular formula C13H12FN5O B2470964 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol CAS No. 890895-69-9](/img/structure/B2470964.png)

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit significant biological activities, including acting as inhibitors of CDK2, a target for cancer treatment .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for “2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol” is not specified in the available resources.Molecular Structure Analysis

The molecular structure of “2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol” includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a bioisostere of natural purines .Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of Novel Derivatives : The compound is used as a basis for synthesizing novel derivatives, such as isoxazolines and isoxazoles, through cycloaddition reactions (Rahmouni et al., 2014). These derivatives have potential applications in various fields, including pharmaceuticals and materials science.

Development of Anticancer Agents : Studies have shown the use of pyrazolo[3,4-d]pyrimidine derivatives in developing potential anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). This research is significant for therapeutic applications and drug development.

Structural and Chemical Analysis

Hydrogen Bonding Analysis : Investigations into the hydrogen bonding in hydrated and anhydrous forms of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have been conducted, providing insights into their molecular structures (Trilleras et al., 2008).

Spectroscopic Studies : Spectroscopic studies of fluorinated pyrazole and pyrimidine derivatives have been carried out to understand their structural properties better (Sareen & Jain, 1993).

Applications in Drug Discovery

Aldosterone Synthase Inhibition : The compound has been identified as a novel potent inhibitor of aldosterone synthase, which is significant in developing treatments for conditions like hypertension (Meguro et al., 2017).

Antitumor and Antimicrobial Activities : Pyrazolo[3,4-b]pyridines, synthesized from reactions involving similar compounds, have been screened for their antibacterial and antifungal activities, showing potential as antimicrobial agents (El-Borai et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can selectively target tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival . By inhibiting CDK2, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis .

Result of Action

The compound has shown potent antiproliferative activity against various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM . The compound induces apoptosis within HCT cells .

Future Directions

The future directions for research on “2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol” and similar compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment . Additionally, more research could be conducted to explore their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

properties

IUPAC Name |

2-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O/c14-9-1-3-10(4-2-9)19-13-11(7-18-19)12(15-5-6-20)16-8-17-13/h1-4,7-8,20H,5-6H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPBQIXMKNHGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

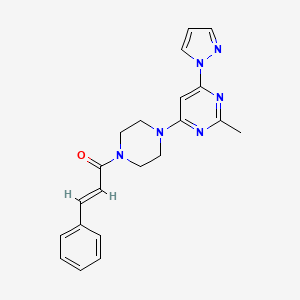

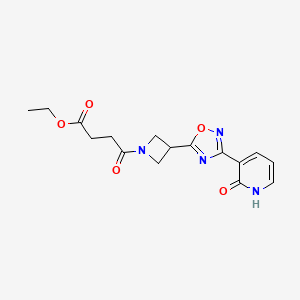

![2-[1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2470889.png)

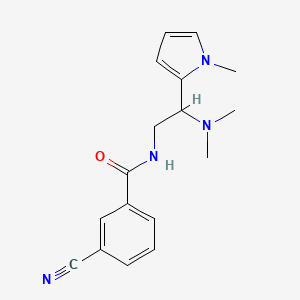

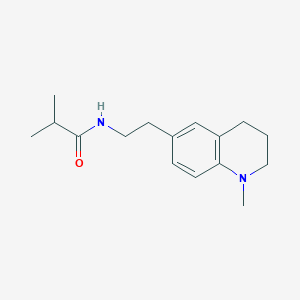

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2470891.png)

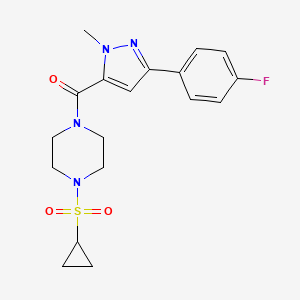

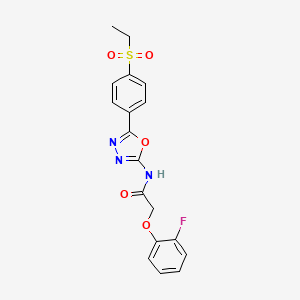

![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2470899.png)